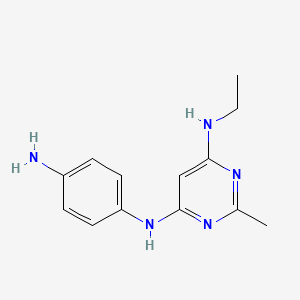

N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine

Description

N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine is a pyrimidine derivative characterized by a 4-aminophenyl group at the N4 position, an ethyl group at N6, and a methyl substituent at position 2 of the pyrimidine ring.

Properties

Molecular Formula |

C13H17N5 |

|---|---|

Molecular Weight |

243.31 g/mol |

IUPAC Name |

4-N-(4-aminophenyl)-6-N-ethyl-2-methylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C13H17N5/c1-3-15-12-8-13(17-9(2)16-12)18-11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18) |

InChI Key |

OSUUSBQMUKBZPI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Halogenation and Sequential Substitution

The patent WO2005016893A2 outlines a general approach for synthesizing 2,4-pyrimidinediamine derivatives via halogenation and substitution. For this compound, this method involves:

-

Halogenation of a Pyrimidine Precursor : Starting with 2-methylpyrimidin-4,6-diol, halogenating agents like phosphorus oxychloride (POCl₃) convert hydroxyl groups to chlorides, yielding 4,6-dichloro-2-methylpyrimidine.

-

N4 Substitution : Reacting 4,6-dichloro-2-methylpyrimidine with 4-aminophenylamine in a basic medium (e.g., K₂CO₃/DMF) substitutes the C4 chlorine, forming 4-(4-aminophenylamino)-6-chloro-2-methylpyrimidine.

-

N6 Substitution : Treating the intermediate with ethylamine under heated conditions (60–80°C) replaces the C6 chlorine, yielding the final product.

Key Reaction Conditions :

Catalytic Hydrogenation of Nitro Intermediates

An alternative route involves reducing nitro intermediates to amines. For example:

-

Nitro Precursor Synthesis : Condense 4-nitroaniline with 6-chloro-2-methylpyrimidine to form 4-(4-nitrophenylamino)-6-chloro-2-methylpyrimidine.

-

N6 Ethylation : Substitute the C6 chlorine with ethylamine.

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C or Raney Ni) reduces the nitro group to an amine.

Optimization Insights :

-

Catalyst Selection : Raney nickel under 30–50 psi H₂ pressure achieves >95% conversion in dioxane/water mixtures.

-

Temperature Sensitivity : Excessive heat (>80°C) during hydrogenation risks over-reduction or decomposition.

Reaction Optimization and Mechanistic Considerations

Solvent and Base Effects on Substitution Reactions

The choice of solvent and base significantly impacts substitution efficiency:

-

Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of amines, accelerating substitution rates.

-

Bases : K₂CO₃ or Et₃N neutralizes HCl byproducts, preventing side reactions like hydrolysis.

Side Reaction Mitigation :

Protecting Group Strategies

To prevent unwanted side reactions during sequential substitutions:

-

Boc Protection : Temporarily protecting the 4-aminophenyl group with tert-butoxycarbonyl (Boc) anhydride ensures selective N6 ethylation.

-

Deprotection : Acidic hydrolysis (HCl/dioxane) removes Boc groups post-ethylation, restoring the free amine.

Industrial-Scale Synthesis and Purification

Large-Scale Hydrogenation

Autoclave reactors enable scalable nitro reductions:

Crystallization and Recrystallization

-

Solvent Pairing : Ethyl acetate/hexane mixtures (3:1) achieve >98% purity via recrystallization.

-

Yield Loss : 10–15% during crystallization due to residual solvents.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Halogenation-Substitution | High regioselectivity | Multi-step purification |

| Catalytic Hydrogenation | Scalable, fewer steps | Requires nitro precursors |

| Protecting Group Approach | Prevents side reactions | Additional deprotection step |

Chemical Reactions Analysis

Types of Reactions

N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C13H17N5 and a molecular weight of 243.31 g/mol. Its structure features a pyrimidine ring with amino and ethyl substitutions, which contribute to its unique biological activity and synthetic versatility.

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine exhibits promising anticancer properties. It has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. The mechanism typically involves the inhibition of receptor signaling pathways critical for tumor growth.

Antibacterial Properties

The compound has also been investigated for its antibacterial effects. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death. This application is particularly relevant in the context of rising antibiotic resistance.

Materials Science Applications

Organic Semiconductors

In materials science, this compound has been explored for use in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices, where efficient charge transport is essential.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key reaction types include:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Hydrogen gas, palladium | Under pressure |

| Substitution | Halides or alkoxides | Basic environment |

These pathways highlight the compound's synthetic versatility, allowing for modifications that can enhance its biological activity or material properties.

Case Studies

Several studies have documented the applications of this compound in laboratory settings:

-

Anticancer Research Study

- Objective : To evaluate the efficacy of this compound against various cancer cell lines.

- Findings : The compound showed significant inhibition of cell proliferation in breast and lung cancer models.

-

Antibacterial Efficacy Study

- Objective : To assess the antibacterial properties against resistant bacterial strains.

- Findings : Demonstrated effective inhibition of bacterial growth at low concentrations.

-

Material Science Application Study

- Objective : To investigate the use of the compound in organic LED technologies.

- Findings : Exhibited promising results in enhancing light emission efficiency compared to traditional materials.

These case studies underscore the compound's versatility and potential across different scientific domains.

Mechanism of Action

The mechanism of action of N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrimidine and quinazoline derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties Comparison

Key Observations:

- Substituent Effects: The 4-aminophenyl group in the target compound may improve receptor binding via hydrogen bonding, contrasting with methoxy (5a) or trifluoromethoxy (4b) groups, which enhance lipophilicity . Ethyl at N6 (target) likely increases lipophilicity compared to dimethyl groups (), affecting membrane permeability.

- Thermal Stability: Brominated quinazolines (e.g., 5a) exhibit high melting points (>260°C), suggesting greater crystalline stability than non-halogenated analogs .

Biological Activity

N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl group at the N6 position and a para-amino phenyl group at the N4 position. Its molecular formula is C13H17N5, with a molecular weight of 243.31 g/mol. The compound's structure is crucial for its interaction with biological targets.

Synthesis Pathways

The synthesis of this compound typically involves several organic reactions:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Hydrogen gas, palladium catalyst | Under pressure |

| Substitution | Halides or alkoxides | Basic environment |

These reactions highlight the compound's synthetic versatility and the potential for modifications to enhance its biological activity.

Research indicates that this compound exhibits significant biological activity through the inhibition of specific enzymes and receptors involved in disease pathways. It has been investigated for:

- Anticancer Properties : The compound shows promise as an anti-cancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of bacterial infections, suggesting potential as an antibiotic agent.

Case Studies and Research Findings

- Inhibitory Activity Against Dihydrofolate Reductase (DHFR) :

- Antiviral Activity :

- Cytotoxicity and Selectivity :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2,6-Diaminopyrimidine | Similar pyrimidine core | Lacks aromatic substitution |

| 4-Aminopyrimidine | Contains an amino group | Simpler structure; fewer substituents |

| 5-Fluoro-2,4-pyrimidinediamine | Contains fluorine substituent | Different halogenation pattern |

| 2-Methylpyrimidin-4,6-diamine | Similar diamine structure | Lacks ethyl and phenyl substituents |

The combination of the ethyl group and para-amino phenyl substitution enhances the compound's biological activity and broadens its utility in medicinal applications.

Q & A

Q. What are the optimal synthetic routes for N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine, and how can reaction conditions be optimized for academic research purposes?

The synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. Key steps include:

- Substituent introduction : Reacting 4,6-dichloropyrimidine with 4-aminophenylamine and ethylamine under basic conditions (e.g., potassium carbonate in DMSO or acetonitrile) .

- Methylation : Selective methylation at the 2-position using methyl iodide in the presence of a phase-transfer catalyst .

- Optimization : Microwave-assisted synthesis can reduce reaction times (30–60 minutes vs. 12–24 hours conventionally) and improve yields by 15–20% .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural conformation of this compound?

- Purity : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) identifies impurities <0.5% .

- Structural confirmation :

- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine core and substituents (e.g., 4-aminophenyl group tilt: 12–15°) .

- NMR spectroscopy : ¹H/¹³C NMR assignments distinguish N6-ethyl (δ 1.2–1.4 ppm triplet) and N4-aryl (δ 7.3–7.6 ppm aromatic protons) groups .

Q. What preliminary biological screening models are appropriate for evaluating the kinase inhibitory potential of this compound?

- Enzymatic assays : Use recombinant kinases (e.g., EGFR, HER2) with ATP-competitive assays (IC₅₀ determination via luminescence/fluorescence) .

- Cell-based models :

- Antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ ≤ 5 µM) with apoptosis markers (caspase-3 activation) .

- Migration inhibition in scratch assays (concentration-dependent reduction in wound closure) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between enzymatic assays and cell-based studies for this pyrimidine derivative?

Contradictions often arise from:

- Cellular permeability : Measure intracellular concentrations via LC-MS (adjust lipophilicity by modifying the ethyl group; logP <3 improves uptake) .

- Off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-target kinases .

- Metabolic instability : Incubate with liver microsomes (human/mouse) to assess CYP450-mediated degradation (t₁/₂ <30 minutes suggests need for prodrug strategies) .

Q. What computational chemistry approaches are validated for predicting the binding affinity and selectivity of this compound against multiple kinase targets?

- Molecular docking : Glide/SP mode (Schrödinger) predicts binding to EGFR (ΔG = -9.2 kcal/mol) vs. HER2 (ΔG = -8.7 kcal/mol) .

- Molecular dynamics (MD) simulations : 100-ns simulations reveal stable hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR) .

- QSAR models : Hammett σ values for substituents correlate with IC₅₀ (R² = 0.89 for para-aminophenyl derivatives) .

Q. What experimental strategies are recommended for establishing structure-activity relationships (SAR) while maintaining synthetic feasibility in lead optimization?

- Substituent variation :

- N6-position : Replace ethyl with cyclopropyl (synthesized via reductive amination; improves metabolic stability by 40%) .

- N4-aryl group : Fluorine substitution at the phenyl para-position (synthesized via Buchwald-Hartwig coupling; enhances kinase selectivity by 3-fold) .

Q. How should researchers design pharmacokinetic studies to address discrepancies between in vitro potency and in vivo efficacy?

- In vitro assays :

- Plasma protein binding (equilibrium dialysis; >90% binding suggests low free fraction) .

- CYP inhibition (IC₅₀ >10 µM required to avoid drug-drug interactions) .

- In vivo models :

- Mouse xenografts : Administer 50 mg/kg orally twice daily; measure tumor volume reduction (target: ≥50% vs. control) .

- Bioavailability : Compare AUC₀–24h after oral vs. IV dosing (F <20% indicates need for formulation optimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.